N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound with a unique structure that includes an azepane ring, a pyrrole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, including the formation of the azepane, pyrrole, and oxazole rings, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler compounds with fewer functional groups.
Scientific Research Applications
N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane, pyrrole, and oxazole derivatives, such as:
- N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide
Uniqueness
What sets N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide apart is its unique combination of three different heterocyclic rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-22-9-6-7-14(22)15(23-10-4-2-3-5-11-23)13-19-17(24)18(25)20-16-8-12-26-21-16/h6-9,12,15H,2-5,10-11,13H2,1H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPCXEGGXDJVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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